![molecular formula C16H9ClF3N5O2 B1364566 N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364566.png)
N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine is a complex organic compound with the molecular formula C16H9ClF3N5O2 . This compound is notable for its unique structure, which includes a quinoxaline ring substituted with a trifluoromethyl group and a hydrazone linkage to a 4-chloro-3-nitrobenzaldehyde moiety . It is primarily used in pharmaceutical research and chemical synthesis.
準備方法
The synthesis of N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine typically involves a multi-step process. The initial step often includes the preparation of 4-chloro-3-nitrobenzaldehyde, which is then reacted with 3-(trifluoromethyl)-2-quinoxalinylhydrazine under controlled conditions . The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure consistent product quality .
化学反応の分析
N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with various nucleophiles, forming imines or hydrazones.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and various solvents like ethanol and methanol . The major products formed from these reactions depend on the specific reagents and conditions used but can include amines, substituted benzaldehydes, and various hydrazone derivatives .
科学的研究の応用
N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine has several scientific research applications:
作用機序
The mechanism of action of N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine involves its interaction with specific molecular targets. The compound’s quinoxaline ring and hydrazone linkage allow it to bind to various enzymes and receptors, potentially inhibiting their activity . The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively . The exact pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
Similar compounds to N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine include:
4-chloro-3-nitrobenzaldehyde: A precursor in the synthesis of the target compound, known for its use in various organic reactions.
3-(trifluoromethyl)-2-quinoxalinylhydrazine: Another precursor, used in the synthesis of quinoxaline derivatives.
This compound analogs: Compounds with similar structures but different substituents on the quinoxaline or benzaldehyde rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C16H9ClF3N5O2 |
|---|---|
分子量 |
395.72 g/mol |
IUPAC名 |
N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine |
InChI |
InChI=1S/C16H9ClF3N5O2/c17-10-6-5-9(7-13(10)25(26)27)8-21-24-15-14(16(18,19)20)22-11-3-1-2-4-12(11)23-15/h1-8H,(H,23,24) |
InChIキー |
MXTQWHYNTQWXDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(2-Naphthalen-2-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364491.png)
![[(3-Nitro-4-piperidin-1-ylphenyl)methylideneamino] 2,6-difluorobenzoate](/img/structure/B1364493.png)
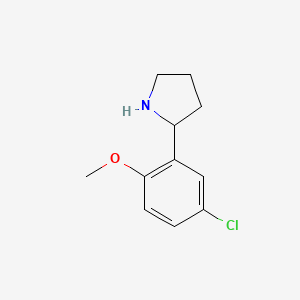

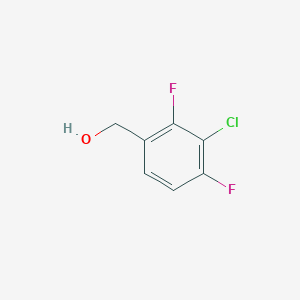

![3-[(3-nitrobenzoyl)amino]benzoic Acid](/img/structure/B1364505.png)
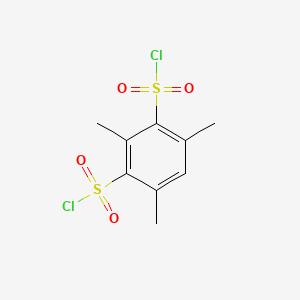
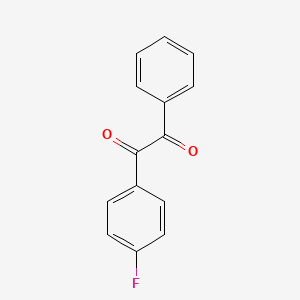
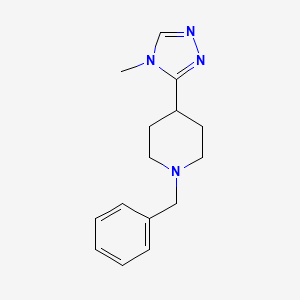
![5-{2-[5-(3-Chlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1364517.png)
![2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1364519.png)
![4-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364520.png)
